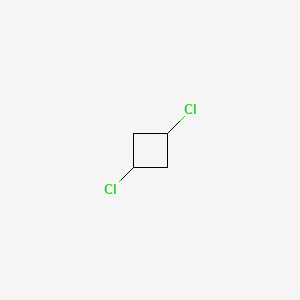

1,3-Dichlorocyclobutane

Description

Structure

3D Structure

Properties

CAS No. |

55887-82-6 |

|---|---|

Molecular Formula |

C4H6Cl2 |

Molecular Weight |

124.99 g/mol |

IUPAC Name |

1,3-dichlorocyclobutane |

InChI |

InChI=1S/C4H6Cl2/c5-3-1-4(6)2-3/h3-4H,1-2H2 |

InChI Key |

MEMYAJNODSYPGC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Identification and Characterization of 1,3-Dichlorocyclobutane Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3-dichlorocyclobutane, detailing their structural identification, conformational analysis, and characterization through spectroscopic methods. While specific, experimentally-derived quantitative data for these particular isomers is not extensively available in published literature, this document outlines the expected spectroscopic characteristics and provides generalized experimental protocols for their synthesis and analysis based on established principles of organic chemistry.

Introduction to the Stereoisomers of 1,3-Dichlorocyclobutane

1,3-Dichlorocyclobutane, with the chemical formula C₄H₆Cl₂, is a halogenated cycloalkane that exists as two primary stereoisomers: cis-1,3-dichlorocyclobutane and trans-1,3-dichlorocyclobutane.[1][2] These isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror-image stereoisomers. The spatial arrangement of the two chlorine atoms relative to the puckered cyclobutane (B1203170) ring dictates their distinct physical and chemical properties, as well as their spectroscopic signatures.

A key feature of the cyclobutane ring is its non-planar, puckered conformation, which undergoes a rapid ring-flipping motion at room temperature.[3][4] This dynamic process is crucial for understanding the stereochemistry and spectroscopic properties of its substituted derivatives.

cis-1,3-Dichlorocyclobutane

The cis isomer has both chlorine atoms on the same face of the cyclobutane ring. Due to the presence of a plane of symmetry that bisects the C-Cl bonds and the opposing CH₂ group, cis-1,3-dichlorocyclobutane is a meso compound and is therefore achiral.[1][5] In its puckered conformation, the two chlorine atoms can be either in diequatorial (more stable) or diaxial (less stable) positions.

trans-1,3-Dichlorocyclobutane

In the trans isomer, the chlorine atoms are on opposite faces of the ring. This isomer undergoes rapid ring inversion at room temperature, where the two chlorine atoms interconvert between axial and equatorial positions (axial-equatorial to equatorial-axial).[3][6][7] Although each individual conformer is chiral, they are enantiomeric and interconvert rapidly. This rapid equilibrium results in a time-averaged molecule that is achiral and has a net dipole moment of zero under normal conditions.[3][6][8]

Spectroscopic Characterization

The structural differences between the cis and trans isomers of 1,3-dichlorocyclobutane can be elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these stereoisomers due to differences in their molecular symmetry.

¹H NMR Spectroscopy:

-

cis-1,3-Dichlorocyclobutane: Due to its plane of symmetry, the two protons on the chlorine-bearing carbons are chemically equivalent. The four protons on the other two carbons are also equivalent in pairs. This would lead to a simpler spectrum with fewer signals than the trans isomer.

-

trans-1,3-Dichlorocyclobutane: The lower symmetry of the individual conformers, which are rapidly interconverting, leads to a more complex ¹H NMR spectrum with a greater number of distinct signals.

¹³C NMR Spectroscopy:

-

cis-1,3-Dichlorocyclobutane: The symmetry of the cis isomer results in only two distinct carbon signals: one for the two equivalent chlorine-bearing carbons and one for the two equivalent methylene (B1212753) carbons.

-

trans-1,3-Dichlorocyclobutane: Similarly, the time-averaged symmetry of the trans isomer would also be expected to show two distinct carbon signals. However, subtle differences in the chemical shifts compared to the cis isomer would be expected.

Table 1: Predicted NMR Spectroscopic Data for 1,3-Dichlorocyclobutane Isomers

| Isomer | Technique | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |

| cis-1,3-Dichlorocyclobutane | ¹H NMR | CHCl: ~4.0-4.5CH₂: ~2.5-3.0 | Complex multiplets |

| ¹³C NMR | CHCl: ~55-65CH₂: ~30-40 | 2 signals | |

| trans-1,3-Dichlorocyclobutane | ¹H NMR | CHCl: ~4.0-4.5CH₂: ~2.5-3.0 | Complex multiplets |

| ¹³C NMR | CHCl: ~55-65CH₂: ~30-40 | 2 signals |

Note: The chemical shift values are estimates based on typical ranges for substituted cycloalkanes and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The differences in symmetry between the cis and trans isomers lead to different selection rules for IR and Raman activity.

-

C-H stretching: Both isomers will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region.[5][9]

-

CH₂ bending (scissoring): These vibrations are expected in the 1400-1470 cm⁻¹ range.[9]

-

C-Cl stretching: The C-Cl stretching modes, typically found in the 600-800 cm⁻¹ region, are likely to be distinct for the two isomers due to their different spatial arrangements.

-

Ring vibrations (puckering): The low-frequency ring puckering modes will also differ between the two isomers.

Table 2: Predicted Vibrational Spectroscopy Data for 1,3-Dichlorocyclobutane Isomers

| Isomer | Technique | Predicted Absorption/Scattering Range (cm⁻¹) | Vibrational Mode |

| cis & trans | IR & Raman | 2850 - 3000 | C-H stretch |

| IR & Raman | 1400 - 1470 | CH₂ scissoring | |

| IR & Raman | 600 - 800 | C-Cl stretch | |

| Raman | 200 - 400 | Ring puckering |

Experimental Protocols

General Synthetic Strategy

A plausible route for the synthesis of 1,3-dichlorocyclobutane involves the reduction of 1,3-cyclobutanedione to cyclobutane-1,3-diol (B2657575), followed by chlorination. This would likely produce a mixture of cis and trans isomers, which can then be separated by fractional distillation or chromatography.

Protocol for Reduction of 1,3-Cyclobutanedione:

-

Dissolve 1,3-cyclobutanedione in a suitable solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask cooled in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield crude cyclobutane-1,3-diol.

Protocol for Chlorination of Cyclobutane-1,3-diol:

-

In a fume hood, combine the crude cyclobutane-1,3-diol with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), in a round-bottom flask equipped with a reflux condenser.

-

Gently heat the mixture to reflux and maintain for several hours.

-

Carefully quench the reaction by slowly pouring the cooled mixture over ice.

-

Extract the product into a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer, filter, and remove the solvent.

-

Purify the resulting mixture of 1,3-dichlorocyclobutane isomers by fractional distillation or column chromatography.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

IR Spectroscopy:

-

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the liquid sample in a glass capillary tube or on a suitable sample holder.

-

Data Acquisition: Acquire the Raman spectrum using a laser of appropriate wavelength (e.g., 785 nm). Collect the scattered light and process it through the spectrometer.

-

Data Analysis: Identify the Raman shifts and their relative intensities.

Conclusion

The stereoisomers of 1,3-dichlorocyclobutane, cis and trans, present a classic example of diastereomerism in cyclic systems. Their distinct symmetries and conformational dynamics are key to their differentiation. While specific experimental data is limited, a combination of predictive methods based on established spectroscopic principles and generalized synthetic and analytical protocols provides a robust framework for their identification and characterization. This guide serves as a foundational resource for researchers in organic synthesis and drug development who may encounter or wish to utilize these fundamental chemical structures.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 1,3-Dichlorocyclobutane | C4H6Cl2 | CID 10866332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Cis-Trans Isomerism in 1,3-Dichlorocyclobutane

This technical guide provides a comprehensive overview of the cis-trans isomerism observed in 1,3-dichlorocyclobutane, tailored for researchers, scientists, and professionals in drug development. The document delves into the stereochemistry, conformational analysis, synthesis, and characterization of the cis and trans isomers, presenting available data and established experimental protocols.

Introduction to Stereoisomerism in 1,3-Dichlorocyclobutane

1,3-Dichlorocyclobutane (C₄H₆Cl₂) serves as a fundamental example of geometric isomerism in cyclic systems. The restricted rotation about the carbon-carbon single bonds within the cyclobutane (B1203170) ring gives rise to two distinct spatial arrangements of the chlorine atoms relative to the ring structure: the cis isomer and the trans isomer.[1]

-

Cis-1,3-Dichlorocyclobutane: In this isomer, the two chlorine atoms are situated on the same side of the cyclobutane ring.

-

Trans-1,3-Dichlorocyclobutane: In this isomer, the two chlorine atoms are located on opposite sides of the cyclobutane ring.

Understanding the unique properties and spatial orientations of these isomers is crucial for their application in chemical synthesis and drug design, where stereochemistry often dictates biological activity.

Conformational Analysis and Structural Properties

A critical aspect of cyclobutane chemistry is the non-planar, or "puckered," conformation of the ring. This puckering alleviates the torsional strain that would be present in a planar structure. The cyclobutane ring undergoes a rapid "ring-flipping" or inversion at room temperature, with a low energy barrier of approximately 1.5 kcal/mole.[2][3] This dynamic behavior has significant implications for the properties of the 1,3-disubstituted isomers.

Cis-1,3-Dichlorocyclobutane

The cis isomer possesses a plane of symmetry that bisects the C2-C4 bond and the C1-C3 bond. In its puckered conformation, the two chlorine atoms can be in either a diequatorial (e,e) or a diaxial (a,a) position. The diequatorial conformation is generally more stable due to reduced steric hindrance.

Trans-1,3-Dichlorocyclobutane

The trans isomer exists as a pair of rapidly interconverting enantiomeric conformations. In each conformation, one chlorine atom occupies an axial position while the other is in an equatorial position (a,e or e,a). Due to the rapid ring inversion at room temperature, the individual dipole moments of the C-Cl bonds in the two conformers cancel each other out, resulting in an average molecular dipole moment of zero.[2][3] However, at very low temperatures where ring flipping is restricted, a non-zero dipole moment could be measured.[2][3]

Data Presentation: Physical and Structural Properties

| Property | Cis-1,3-Dichlorocyclobutane (Predicted/Inferred) | Trans-1,3-Dichlorocyclobutane (Inferred) |

| Molecular Formula | C₄H₆Cl₂ | C₄H₆Cl₂ |

| Molecular Weight | 124.99 g/mol | 124.99 g/mol |

| Boiling Point | ~130-134 °C | ~130-134 °C |

| Symmetry Element | Plane of Symmetry | C₂ Axis of Rotation |

| Molecular Dipole Moment | Non-zero | Zero (at room temperature due to ring flipping)[2][3] |

Synthesis of 1,3-Dichlorocyclobutane Isomers

A definitive, stereoselective synthesis for both cis- and trans-1,3-dichlorocyclobutane is not well-documented in publicly available literature. However, a plausible synthetic approach can be inferred from methodologies used for analogous substituted cyclobutanes, such as the cycloaddition of bicyclo[1.1.0]butanes.

Plausible Synthetic Pathway

A potential route involves the diastereoselective cycloaddition of a bicyclo[1.1.0]butane precursor with a chlorine-containing reagent, followed by subsequent chemical modifications. This method has been shown to be effective for producing cis-1,3-disubstituted cyclobutane derivatives.[4]

The logical workflow for such a synthesis is depicted below.

Caption: Plausible synthetic workflow for 1,3-dichlorocyclobutane.

Experimental Protocols

Separation of Cis and Trans Isomers by Gas Chromatography (GC)

Gas chromatography is the most effective method for the separation and analysis of the cis and trans isomers of 1,3-dichlorocyclobutane, which likely have very similar boiling points. The following protocol is a representative method based on the separation of dichlorobutane isomers.[5]

Instrumentation and Conditions:

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., CP-Wax 57 CB or equivalent), is recommended for optimal separation of halogenated isomers. A typical dimension would be 50 m length x 0.32 mm internal diameter x 1.2 µm film thickness.

-

Carrier Gas: Hydrogen or Helium. For Hydrogen, a typical pressure would be 75 kPa, resulting in a linear velocity of approximately 32 cm/s.

-

Injector: Splitter, with a split ratio of 50:1 and a temperature of 200 °C.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C

-

Ramp: 2 °C/min to 200 °C

-

-

Detector (FID): Temperature of 280 °C.

Sample Preparation:

-

Prepare a dilute solution (e.g., 100-1000 ppm) of the 1,3-dichlorocyclobutane isomer mixture in a suitable volatile solvent such as hexane (B92381) or dichloromethane.

-

Ensure the sample is free from non-volatile residues.

-

Inject 1 µL of the prepared sample into the GC system.

Expected Elution Order:

On a polar stationary phase, the elution order is influenced by both boiling point and polarity. The cis isomer, having a net dipole moment, is expected to interact more strongly with the polar stationary phase and thus have a longer retention time than the less polar trans isomer.

The experimental workflow for GC analysis is illustrated below.

Caption: Experimental workflow for GC analysis of isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 1,3-dichlorocyclobutane based on the chemical environment and symmetry of the protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted NMR Spectra

Due to the lack of published experimental spectra, the following table summarizes the expected number of signals based on the symmetry of each isomer.

| Isomer | Symmetry | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |

| Cis-1,3-Dichlorocyclobutane | Plane of Symmetry | 2 | 2 |

| Trans-1,3-Dichlorocyclobutane | C₂ Axis | 2 | 2 |

Explanation:

-

Cis Isomer: The plane of symmetry renders the two methine protons (CH-Cl) chemically equivalent, and the four methylene (B1212753) protons (CH₂) equivalent. This would lead to two distinct signals in both the ¹H and ¹³C NMR spectra.

-

Trans Isomer: The C₂ axis of rotation makes the two methine protons equivalent and the four methylene protons equivalent, also resulting in two signals for both ¹H and ¹³C NMR.

While both isomers are predicted to show the same number of signals, the chemical shifts (δ) and coupling constants (J) would be different, allowing for their unambiguous identification. The diagram below illustrates the relationship between molecular symmetry and the expected NMR signals.

Caption: Logic for predicting NMR signals based on symmetry.

Conclusion

The cis-trans isomerism in 1,3-dichlorocyclobutane is a classic example of stereochemistry in cyclic systems, governed by the puckered conformation of the cyclobutane ring. While the cis and trans isomers exhibit distinct properties based on their symmetry and dipole moments, a significant gap exists in the publicly available, experimentally verified quantitative data for these compounds. The methodologies and theoretical predictions outlined in this guide provide a robust framework for researchers to approach the synthesis, separation, and characterization of these important chemical entities. Further experimental investigation is warranted to populate the data tables with precise, validated measurements.

References

An In-depth Technical Guide to the Molecular Formula and Structure of 1,3-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular formula, structure, and stereochemistry of 1,3-dichlorocyclobutane. It delves into the puckered conformation of the cyclobutane (B1203170) ring and its influence on the properties of the cis and trans isomers. This document summarizes available physicochemical data, outlines experimental protocols for synthesis and characterization, and presents spectroscopic data for this compound. The information is intended to be a valuable resource for researchers in organic chemistry, materials science, and drug development.

Introduction

1,3-Dichlorocyclobutane is a halogenated cycloalkane with the molecular formula C₄H₆Cl₂.[1] Its structure consists of a four-membered carbon ring with two chlorine atoms substituted at the 1 and 3 positions. The presence of stereocenters at these positions gives rise to two geometric isomers: cis-1,3-dichlorocyclobutane and trans-1,3-dichlorocyclobutane. The unique structural features of the cyclobutane ring, including its inherent ring strain and non-planar, puckered conformation, significantly influence the chemical and physical properties of these isomers.[2] This guide aims to provide a detailed understanding of the molecular structure and properties of 1,3-dichlorocyclobutane, which is crucial for its application in various fields, including as a building block in organic synthesis and for the development of novel pharmaceuticals.

Molecular Formula and Basic Properties

The molecular formula of 1,3-dichlorocyclobutane is C₄H₆Cl₂.[1] This empirical formula is consistent for both its cis and trans isomers. A summary of its basic molecular properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Cl₂ | [1] |

| Molecular Weight | 124.99 g/mol | [1] |

| Exact Mass | 123.984655 u | [1] |

| CAS Number | 55887-82-6 (unspecified stereochemistry) | [1] |

| 13372-19-5 (cis isomer) | [3] | |

| 13372-20-8 (trans isomer) | [4] |

Molecular Structure and Stereochemistry

The cyclobutane ring is not planar but exists in a puckered or folded conformation to relieve torsional strain. This puckering is a dynamic process, with the ring rapidly flipping between equivalent puckered conformations at room temperature.[5] The barrier to this ring flipping is very low, approximately 1.5 kcal/mol.[5] This non-planar structure is a critical determinant of the stereochemistry and properties of its derivatives, including 1,3-dichlorocyclobutane.

cis and trans Isomerism

The substitution pattern in 1,3-dichlorocyclobutane leads to the existence of two geometric isomers:

-

cis-1,3-Dichlorocyclobutane: Both chlorine atoms are on the same side of the cyclobutane ring. In the puckered conformation, this can result in one chlorine atom being in a pseudo-axial position and the other in a pseudo-equatorial position on the same face of the ring.

-

trans-1,3-Dichlorocyclobutane: The chlorine atoms are on opposite sides of the ring. In the puckered conformation, this can lead to both chlorine atoms occupying pseudo-axial positions or both in pseudo-equatorial positions.

The puckered nature of the ring and the rapid ring inversion have a notable effect on the molecule's overall dipole moment. While a planar trans-1,3-dichlorocyclobutane would have a zero net dipole moment due to the cancellation of the C-Cl bond dipoles, the puckered conformation results in a non-zero, measurable dipole moment at room temperature.[5][6][7] This is because in any given puckered conformation, the bond dipoles do not perfectly cancel. However, due to rapid ring flipping, the time-averaged dipole moment is what is observed.[5]

Structural Parameters

Experimental Protocols

Synthesis of 1,3-Dichlorocyclobutane

A common method for the synthesis of chlorinated alkanes is through free-radical halogenation. While a specific detailed protocol for 1,3-dichlorocyclobutane was not found in the literature search, a general procedure for the photochlorination of a cycloalkane can be adapted. One potential starting material is chlorocyclobutane.[4]

General Protocol for Photochlorination:

Caution: This reaction should be carried out in a well-ventilated fume hood, as both chlorine gas and chlorinated hydrocarbons are toxic.

-

Reaction Setup: A solution of the starting material (e.g., chlorocyclobutane) in an inert solvent (like carbon tetrachloride, though safer alternatives should be considered) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer. The apparatus should be made of glass that is transparent to the wavelength of light being used to initiate the reaction.

-

Initiation: The reaction mixture is irradiated with a UV lamp while chlorine gas is bubbled through the solution at a controlled rate. The reaction is typically carried out at or below room temperature to control the exothermicity and improve selectivity.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the formation of dichlorinated products and the consumption of the starting material.

-

Workup: Once the desired level of conversion is reached, the chlorine gas flow is stopped, and the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl gas. The solution is then washed with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining traces of chlorine, followed by washing with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by distillation. The resulting crude product, a mixture of dichlorocyclobutane isomers, can then be purified.

Separation and Characterization of cis and trans Isomers

The separation of cis and trans isomers of dichlorocycloalkanes can be challenging due to their similar physical properties.

-

Fractional Distillation: While fractional distillation is a standard technique for separating compounds with different boiling points, it may not be effective for separating cis- and trans-1,3-dichlorocyclobutane if their boiling points are very close, as is the case for some dichlorocyclopentane isomers.[9][10]

-

Gas Chromatography (GC): High-resolution gas chromatography is a more effective method for both analytical and preparative separation of these isomers.[9][10] The choice of the stationary phase in the GC column is crucial for achieving good separation. A polar stationary phase is generally recommended to exploit the small differences in polarity between the cis and trans isomers.[9]

General GC Separation Protocol:

-

Column Selection: A capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol or a cyanopropyl-based phase) is recommended.

-

Temperature Program: A slow temperature ramp is often necessary to achieve baseline separation of the isomers.

-

Injection: A small volume of a dilute solution of the isomer mixture in a volatile solvent is injected into the GC.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides mass spectral data for each separated isomer, aiding in their identification.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and differentiation of the cis and trans isomers of 1,3-dichlorocyclobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the cis and trans isomers are expected to be different due to the different chemical environments of the protons. The chemical shifts and coupling constants of the methine (CHCl) and methylene (B1212753) (CH₂) protons will be influenced by the relative stereochemistry of the chlorine atoms.

¹³C NMR: The carbon NMR spectra will also show distinct signals for the methine and methylene carbons in each isomer. The chemical shifts will be affected by the presence of the electronegative chlorine atoms.

While specific, fully assigned spectral data for both isomers of 1,3-dichlorocyclobutane were not found in the searched literature, Table 2 provides a summary of expected chemical shift regions based on data for similar chlorinated alkanes.[1][9][11][12]

| Nucleus | Isomer | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | cis & trans | ~4.0 - 4.5 | Multiplet (CHCl) |

| ~2.0 - 3.0 | Multiplets (CH₂) | ||

| ¹³C | cis & trans | ~50 - 60 | CH |

| ~30 - 40 | CH₂ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,3-dichlorocyclobutane will result in a molecular ion peak ([M]⁺) and various fragment ions. The presence of two chlorine atoms will lead to a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as a cluster of peaks at m/z, m/z+2, and m/z+4, with relative intensities depending on the number of chlorine atoms.[13][14]

The fragmentation of the molecular ion is expected to proceed through the loss of a chlorine atom, HCl, or cleavage of the cyclobutane ring. A plausible fragmentation pathway is illustrated in the diagram below.

Infrared (IR) Spectroscopy

The IR spectra of the cis and trans isomers will show characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions are summarized in Table 3. Differences in the fingerprint region (below 1500 cm⁻¹) are expected between the two isomers due to their different symmetries.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch | 2850 - 3000 |

| CH₂ bend (scissoring) | ~1450 |

| C-Cl stretch | 600 - 800 |

Visualization of Molecular Structures

The three-dimensional structures of cis- and trans-1,3-dichlorocyclobutane in their puckered conformations are visualized below.

Conclusion

This technical guide has provided a detailed overview of the molecular formula and structure of 1,3-dichlorocyclobutane. The key takeaways include its molecular formula of C₄H₆Cl₂, the existence of cis and trans isomers arising from the puckered cyclobutane ring, and the resulting differences in their physical and spectroscopic properties. While specific experimental data for some properties are sparse in the literature, this guide has compiled the available information and provided general experimental approaches for the synthesis, separation, and characterization of these isomers. This information serves as a foundational resource for scientists and researchers working with this and related halogenated cycloalkanes.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. 1,3-Dichlorocyclobutane | C4H6Cl2 | CID 10866332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Cyclobutane, 1,3-dichloro-, trans-|lookchem [lookchem.com]

- 5. IR-spectroscopic investigations of cycloalkanes | Semantic Scholar [semanticscholar.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Molecular structures and compositions of trans-1,2-dichlorocyclohexane and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. trans-1,3-Dichloropropene(10061-02-6) 1H NMR [m.chemicalbook.com]

- 12. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 1,3-Dichlorocyclobutane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichlorocyclobutane, a halogenated cycloalkane, exists as two geometric isomers: cis-1,3-Dichlorocyclobutane and trans-1,3-Dichlorocyclobutane. The stereochemistry of these isomers significantly influences their physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for their synthesis and key reactions, and spectroscopic data for the characterization of both cis and trans isomers of 1,3-Dichlorocyclobutane.

Physical and Chemical Properties

The physical properties of the 1,3-Dichlorocyclobutane isomers are distinct due to differences in their molecular symmetry and intermolecular forces. The cis isomer possesses a plane of symmetry, while the trans isomer, existing in a puckered conformation, has a rapidly inverting structure at room temperature that averages its dipole moment to near zero.[1][2]

Table 1: Physical Properties of 1,3-Dichlorocyclobutane Isomers

| Property | cis-1,3-Dichlorocyclobutane | trans-1,3-Dichlorocyclobutane |

| Molecular Formula | C₄H₆Cl₂ | C₄H₆Cl₂ |

| Molecular Weight | 124.99 g/mol [3] | 124.99 g/mol [3] |

| CAS Number | 13372-19-5 | 13372-20-8 |

| Boiling Point | 167.6 ± 15.0 °C (Predicted) | Not available |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | Not available |

| Melting Point | Not available | Not available |

| Solubility | Insoluble in water; Soluble in organic solvents. | Insoluble in water; Soluble in organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and differentiation of the cis and trans isomers of 1,3-Dichlorocyclobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of each isomer dictates the number of unique signals in their ¹H and ¹³C NMR spectra. The cis isomer, with its plane of symmetry, is expected to show fewer signals than the less symmetric trans isomer.

Detailed experimental ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments for the individual isomers, are not explicitly available in the searched literature. General principles suggest that the protons and carbons in the cis isomer will have different chemical environments and thus different spectral characteristics compared to the trans isomer.

Infrared (IR) Spectroscopy

The vibrational modes of the C-Cl bonds and the cyclobutane (B1203170) ring will differ between the two isomers, leading to distinct IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

Specific IR spectra with peak assignments for cis- and trans-1,3-Dichlorocyclobutane are not available in the provided search results.

Synthesis of 1,3-Dichlorocyclobutane

A common method for the synthesis of dichlorocyclobutanes involves the chlorination of cyclobutane or its derivatives. The stereochemical outcome of the reaction is often dependent on the reaction conditions and the starting material.

Logical Workflow for a General Synthesis

Caption: General workflow for the synthesis of 1,3-Dichlorocyclobutane isomers.

Experimental Protocol: A General Approach

Detailed experimental protocols for the specific synthesis of cis- and trans-1,3-Dichlorocyclobutane were not found in the search results. The following is a generalized procedure based on common organic synthesis techniques for similar compounds.

-

Reaction Setup: A solution of the cyclobutane precursor in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser. The vessel should be protected from light to prevent radical side reactions.

-

Chlorination: The chlorinating agent is added dropwise to the reaction mixture at a controlled temperature. The reaction may require initiation by UV light or a radical initiator.

-

Workup: After the reaction is complete, the mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine, followed by washing with water and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification and Isomer Separation: The resulting crude mixture of dichlorocyclobutane isomers is then separated and purified using techniques such as fractional distillation or column chromatography.

Chemical Reactivity

The chemical reactivity of 1,3-Dichlorocyclobutane is primarily governed by the presence of the two chlorine atoms, which can act as leaving groups in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

1,3-Dichlorocyclobutane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, solvent, and temperature.

Experimental Protocol: General Nucleophilic Substitution

A specific, detailed experimental protocol for the nucleophilic substitution of 1,3-Dichlorocyclobutane is not available in the provided search results. The following is a generalized procedure.

-

Reaction Setup: The 1,3-Dichlorocyclobutane isomer is dissolved in a suitable solvent in a reaction flask.

-

Nucleophile Addition: The nucleophile (e.g., sodium hydroxide (B78521), sodium cyanide) is added to the solution. The reaction may require heating under reflux.

-

Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Once the reaction is complete, the mixture is worked up to isolate the product. This typically involves extraction, washing, drying, and purification by chromatography or distillation.

Workflow for a Typical Nucleophilic Substitution Reaction

Caption: Generalized workflow for the nucleophilic substitution of 1,3-Dichlorocyclobutane.

Elimination Reactions

Treatment of 1,3-Dichlorocyclobutane with a strong base can lead to elimination reactions (dehydrohalogenation) to form chlorocyclobutene or cyclobutadiene (B73232) derivatives. The regioselectivity and stereoselectivity of the elimination are dependent on the base used and the stereochemistry of the starting isomer.

Experimental Protocol: General Elimination Reaction

A specific, detailed experimental protocol for the elimination reaction of 1,3-Dichlorocyclobutane is not available in the provided search results. The following is a generalized procedure.

-

Reaction Setup: The 1,3-Dichlorocyclobutane isomer is dissolved in a suitable solvent (e.g., ethanol (B145695) or tert-butanol).

-

Base Addition: A strong base (e.g., potassium hydroxide or potassium tert-butoxide) is added to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to promote elimination.

-

Workup and Product Isolation: After the reaction is complete, the mixture is worked up by quenching with water, extracting the product into an organic solvent, drying the organic layer, and removing the solvent. The product is then purified by distillation or chromatography.

Workflow for a Typical Elimination Reaction

Caption: Generalized workflow for the elimination reaction of 1,3-Dichlorocyclobutane.

Conclusion

1,3-Dichlorocyclobutane presents a rich area for chemical investigation, with its stereoisomers offering a platform to study the influence of molecular geometry on physical properties and reaction outcomes. While foundational data on its properties are available, a significant portion of the experimental details remains to be fully documented in readily accessible literature. This guide consolidates the available information and provides a framework for further research into the synthesis, characterization, and reactivity of these intriguing halogenated cyclobutanes. Further experimental work is warranted to fully elucidate the quantitative physical and chemical properties of both the cis and trans isomers.

References

In-Depth Spectroscopic Analysis of 1,3-Dichlorocyclobutane: A Technical Guide

Introduction

1,3-Dichlorocyclobutane, a halogenated cycloalkane, exists as two distinct geometric isomers: cis-1,3-dichlorocyclobutane and trans-1,3-dichlorocyclobutane. The spatial arrangement of the chlorine atoms on the cyclobutane (B1203170) ring significantly influences their respective spectroscopic properties. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these isomers, intended for researchers, scientists, and drug development professionals. Due to the limited availability of comprehensive experimental spectra in public databases, this guide utilizes predicted data to illustrate the analytical principles and expected spectral features for the structural elucidation of these compounds.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for cis- and trans-1,3-dichlorocyclobutane. These predictions are based on computational models and provide a reliable framework for interpreting experimental results.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| cis-1,3-Dichlorocyclobutane | Hα (methine) | 4.5 - 4.8 | Quintet | J(Hα-Hβ) ≈ 7-9 |

| Hβ (methylene) | 2.6 - 2.9 | Multiplet | J(Hβ-Hα) ≈ 7-9, J(Hβ-Hβ') ≈ 12-14 | |

| trans-1,3-Dichlorocyclobutane | Hα (methine) | 4.3 - 4.6 | Multiplet | Complex |

| Hβ (methylene) | 2.4 - 2.7 (axial-like) | Multiplet | Complex | |

| Hβ' (methylene) | 2.8 - 3.1 (equatorial-like) | Multiplet | Complex |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Isomer | Carbon | Predicted Chemical Shift (ppm) |

| cis-1,3-Dichlorocyclobutane | C-Cl (methine) | 55 - 60 |

| CH₂ (methylene) | 35 - 40 | |

| trans-1,3-Dichlorocyclobutane | C-Cl (methine) | 54 - 59 |

| CH₂ (methylene) | 34 - 39 |

Table 3: Predicted Major IR Absorption Bands

| Isomer | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| cis & trans | C-H Stretch (methine) | 2980 - 3010 | Medium |

| C-H Stretch (methylene) | 2950 - 2970 | Strong | |

| CH₂ Scissoring | 1440 - 1460 | Medium | |

| C-Cl Stretch | 650 - 750 | Strong |

Table 4: Predicted Key Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Isomer(s) | Notes |

| 124/126/128 | [C₄H₆Cl₂]⁺ | cis & trans | Molecular ion peak (M⁺). The isotopic pattern for two chlorine atoms (M, M+2, M+4) is expected. |

| 89/91 | [C₄H₆Cl]⁺ | cis & trans | Loss of a chlorine radical. |

| 62 | [C₃H₃Cl]⁺ | cis & trans | Result of ring cleavage and subsequent fragmentation. |

| 53 | [C₄H₅]⁺ | cis & trans | Loss of two chlorine atoms and a proton. |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are standard operating procedures adaptable for the analysis of 1,3-dichlorocyclobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 1,3-dichlorocyclobutane in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution should be free of particulate matter.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150 ppm).

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation : As 1,3-dichlorocyclobutane is a liquid at room temperature, it can be analyzed neat.

-

Attenuated Total Reflectance (ATR) : Place a small drop of the sample directly onto the ATR crystal. Ensure good contact.

-

Transmission : Place a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean ATR crystal or empty salt plates.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Gas Chromatography (GC) is the preferred method for introducing a volatile compound like 1,3-dichlorocyclobutane into the mass spectrometer.

-

Gas Chromatography (GC) Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms) is suitable for separating the isomers.

-

Carrier Gas : Helium at a constant flow rate.

-

Injection : Use a split/splitless injector.

-

Temperature Program : A temperature gradient will be necessary to ensure good separation and peak shape.

-

-

Mass Spectrometry (MS) Conditions :

-

Ionization : Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Mass Range : Scan a mass-to-charge (m/z) range that includes the molecular ion and expected fragments (e.g., m/z 35-200).

-

-

Data Analysis : Analyze the resulting mass spectra for the molecular ion peak and characteristic fragmentation patterns. Pay close attention to the isotopic distribution for chlorine-containing fragments.

Mandatory Visualization

Spectroscopic Analysis Workflow

Caption: A flowchart illustrating the workflow for the spectroscopic analysis and structural elucidation of 1,3-dichlorocyclobutane isomers.

Logical Relationship of Spectroscopic Data to Structure

Caption: A diagram showing how different types of spectroscopic data relate to specific aspects of the molecular structure of 1,3-dichlorocyclobutane.

Theoretical Conformational Analysis of 1,3-Dichlorocyclobutane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical conformational landscape of 1,3-dichlorocyclobutane. Cyclobutane (B1203170) and its derivatives are important structural motifs in medicinal chemistry and materials science. Understanding their conformational preferences is crucial for structure-based drug design and the prediction of their physicochemical properties. This document summarizes the key stereoisomers of 1,3-dichlorocyclobutane, the principles of its conformational analysis, the computational methodologies employed, and the pathways of conformational interconversion.

Stereoisomerism in 1,3-Dichlorocyclobutane

1,3-Dichlorocyclobutane exists as two primary stereoisomers: cis-1,3-dichlorocyclobutane and trans-1,3-dichlorocyclobutane. The spatial arrangement of the chlorine atoms relative to the puckered cyclobutane ring defines these isomers and dictates their conformational behavior.

-

cis-1,3-Dichlorocyclobutane: Both chlorine atoms are on the same side of the ring.

-

trans-1,3-Dichlorocyclobutane: The chlorine atoms are on opposite sides of the ring.

The Puckered Nature of the Cyclobutane Ring

Contrary to a planar representation, the cyclobutane ring is inherently puckered. This puckering alleviates torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. The lowest energy conformation of cyclobutane itself is a bent or "puckered" structure. This fundamental characteristic extends to its substituted derivatives, including 1,3-dichlorocyclobutane.

The degree of puckering is often described by a puckering angle. For unsubstituted cyclobutane, this angle is approximately 35 degrees. The puckering is not static; the ring undergoes a rapid "ring-flipping" or inversion process, passing through a planar transition state. The energy barrier for this inversion in cyclobutane is relatively low, around 1.5 kcal/mol, allowing for rapid interconversion between puckered conformations at room temperature.[1]

Conformational Analysis of trans-1,3-Dichlorocyclobutane

The trans isomer of 1,3-dichlorocyclobutane exists as two rapidly interconverting, equivalent puckered conformations. In each conformation, one chlorine atom occupies a pseudo-axial position while the other is in a pseudo-equatorial position. Due to the rapid ring-flipping, the time-averaged conformation has a plane of symmetry, leading to a net zero dipole moment at room temperature.[1] However, at very low temperatures where this ring inversion can be "frozen out," a non-zero dipole moment could theoretically be measured.[1]

The planar form of trans-1,3-dichlorocyclobutane represents the transition state for the ring inversion process.

Conformational Analysis of cis-1,3-Dichlorocyclobutane

In the cis isomer, both chlorine atoms are on the same side of the ring. This can lead to different puckered conformations, primarily a diequatorial-like and a diaxial-like conformation. Steric and electrostatic interactions between the substituents and the ring atoms will determine the relative stability of these conformers. Generally, conformations that minimize steric hindrance and unfavorable electrostatic interactions are favored.

Computational Methodology for Conformational Analysis

The theoretical study of the conformational landscape of molecules like 1,3-dichlorocyclobutane relies heavily on computational chemistry methods. These methods are used to calculate the geometries and relative energies of different conformers and the energy barriers for their interconversion.

Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) are the most common quantum mechanical methods for accurate conformational analysis.

-

Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point for conformational analysis.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects, offering higher accuracy than HF for calculating relative energies.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are often used as they provide a good balance between computational cost and accuracy for studying molecular geometries and energies.

A typical computational protocol involves:

-

Initial Structure Generation: Building the initial 3D structures of the cis and trans isomers of 1,3-dichlorocyclobutane.

-

Geometry Optimization: Using a selected theoretical method (e.g., B3LYP with a basis set like 6-311++G(d,p)) to find the minimum energy geometry for each possible conformer.

-

Frequency Calculations: Performing frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies and thermal corrections.

-

Transition State Search: Locating the transition state structures for the ring inversion process. This is often done using methods like synchronous transit-guided quasi-Newton (STQN).

-

Energy Profile Calculation: Calculating the single-point energies of a series of structures along the conformational interconversion pathway to map out the potential energy surface.

The choice of basis set is crucial for obtaining accurate results. Pople-style basis sets (e.g., 6-31G*, 6-311+G**) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed.

Quantitative Data

Table 1: Calculated Relative Energies of 1,3-Dichlorocyclobutane Conformers (Illustrative)

| Isomer | Conformer | Point Group | Relative Energy (kcal/mol) |

| trans | Puckered (diequatorial/diaxial) | C | 0.00 (Reference) |

| trans | Planar (Transition State) | C | ~1.5 - 2.0 |

| cis | Puckered (diequatorial-like) | C | To be calculated |

| cis | Puckered (diaxial-like) | C | To be calculated |

Note: The relative energies for the cis conformers would depend on the specific computational method and basis set used. The energy of the trans puckered conformer is set to 0.00 kcal/mol as a reference.

Table 2: Key Geometric Parameters of trans-1,3-Dichlorocyclobutane (Illustrative)

| Parameter | Puckered Conformer | Planar Transition State |

| Puckering Angle (°) | ~30-35 | 0 |

| C-C Bond Length (Å) | To be calculated | To be calculated |

| C-Cl Bond Length (Å) | To be calculated | To be calculated |

| Cl-C-C-Cl Dihedral Angle (°) | To be calculated | 180 |

Conformational Interconversion Pathways

The conformational changes in 1,3-dichlorocyclobutane can be visualized through potential energy surface diagrams. The following Graphviz diagrams illustrate the logical flow of a computational conformational analysis and the interconversion pathway for the trans isomer.

Conclusion

The conformational analysis of 1,3-dichlorocyclobutane is governed by the inherent puckering of the cyclobutane ring. The cis and trans isomers exhibit distinct conformational preferences and interconversion pathways. While experimental data on the specific conformers of 1,3-dichlorocyclobutane is scarce, theoretical calculations using ab initio and DFT methods provide a powerful tool for elucidating their structures, relative stabilities, and the dynamics of ring inversion. This understanding is fundamental for applications in drug discovery and materials science where molecular shape and electrostatic potential are key determinants of function. Further dedicated computational studies would be beneficial to provide precise quantitative data for this important halogenated cycloalkane.

References

An In-Depth Technical Guide to the Dipole Moment Calculation of trans-1,3-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the dipole moment of trans-1,3-dichlorocyclobutane, a molecule of interest in stereochemistry and conformational analysis. The document delves into the theoretical underpinnings of its dipole moment, computational methodologies for its calculation, and a review of experimental protocols for its determination.

Theoretical Background: Conformational Isomerism and Dipole Moment

The dipole moment of a molecule is a measure of the net molecular polarity, which arises from the summation of all individual bond dipoles. For trans-1,3-dichlorocyclobutane, the overall dipole moment is intimately linked to its non-planar structure and dynamic conformational changes.

Unlike a planar representation might suggest, cyclobutane (B1203170) and its derivatives exist in a puckered or "butterfly" conformation to alleviate torsional strain.[1][2] In the case of trans-1,3-dichlorocyclobutane, this puckering leads to two rapidly interconverting chair-like conformers. At room temperature, the barrier to this ring-flipping is very low (approximately 1.5 kcal/mole), resulting in a rapid equilibrium between the two forms.[3][4]

Each of these puckered conformers possesses a non-zero dipole moment because the individual carbon-chlorine (C-Cl) bond dipoles do not cancel each other out due to the non-planar arrangement of the atoms.[3][5] However, the dipole moments of the two primary conformers are equal in magnitude but opposite in direction.[3] Consequently, at room temperature, the rapid interconversion leads to an averaging of the dipole moments, resulting in a very small or near-zero net dipole moment for the molecule as a whole.[3][4] A measurable, non-zero dipole moment would be expected only at very low temperatures where the ring-flipping process is significantly slowed or halted.

The relationship between the molecular geometry and the net dipole moment can be understood through the vector addition of individual bond moments. The key contributing bond dipoles are those of the C-Cl and C-H bonds.

Quantitative Data Summary

The following tables summarize the key quantitative data required for the calculation and understanding of the dipole moment of trans-1,3-dichlorocyclobutane.

| Parameter | Value | Reference |

| Experimental Dipole Moment | Not explicitly found in open-access literature, but reported to have been measured. | [6] |

| C-Cl Bond Moment | ~1.5 - 1.87 D | [7] |

| C-H Bond Moment | ~0.3 - 0.4 D (often considered negligible or small) | [8][9] |

| Puckering Angle of Cyclobutane | ~20-35° | [10][11] |

| C-C-C Bond Angle in Puckered Cyclobutane | ~88° | [1] |

Table 1: Key Physicochemical Parameters for Dipole Moment Calculation.

Theoretical Calculation of the Dipole Moment

The net dipole moment (μ_net) of a specific conformer of trans-1,3-dichlorocyclobutane can be calculated by the vector sum of all individual bond moments. A simplified model considering only the two C-Cl bond moments can provide a reasonable estimate.

The calculation requires a defined molecular geometry, including bond lengths, bond angles, and the puckering angle of the cyclobutane ring.

Methodology:

-

Establish a Coordinate System: Define a 3D Cartesian coordinate system with the center of the cyclobutane ring at the origin.

-

Define Atomic Coordinates: Based on known bond lengths (C-C ≈ 1.548 Å, C-Cl ≈ 1.77 Å) and the puckering angle (θ), determine the coordinates of each atom in one of the puckered conformations.

-

Determine Bond Moment Vectors: For each polar bond (primarily the two C-Cl bonds), define a vector representing its dipole moment. The magnitude is the bond moment value, and the direction is from the less electronegative atom (Carbon) to the more electronegative atom (Chlorine).

-

Vector Summation: Sum the individual bond moment vectors to obtain the net dipole moment vector for that conformer.

-

Calculate Magnitude: The magnitude of the net dipole moment vector is the theoretical dipole moment of the conformer.

Due to the rapid interconversion at room temperature, the experimentally observed dipole moment will be an average of the dipole moments of all populated conformers, weighted by their relative populations. For trans-1,3-dichlorocyclobutane, the two primary conformers are enantiomeric and have equal energy, thus being equally populated. As their dipole moments are equal and opposite, the time-averaged dipole moment approaches zero.

Experimental Protocols for Dipole Moment Determination

The experimental determination of the dipole moment of a molecule like trans-1,3-dichlorocyclobutane in solution typically involves measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent. The Debye equation and the Guggenheim method are common approaches.

The Guggenheim Method

The Guggenheim method is a widely used technique that relies on measuring the dielectric constant (ε) and refractive index (n) of a series of dilute solutions of the polar solute in a non-polar solvent.

Protocol:

-

Solution Preparation: Prepare a series of solutions of trans-1,3-dichlorocyclobutane in a non-polar solvent (e.g., benzene (B151609) or carbon tetrachloride) at various known low concentrations (mole fractions).

-

Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each of the prepared solutions using a precision dielectric constant meter.

-

Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using a refractometer.

-

Data Analysis: Plot (ε - n²) versus the concentration of the solute. The slope of this plot is used in the Guggenheim equation to calculate the dipole moment.

The Debye Equation Method

This method also involves measuring the dielectric constant and density of dilute solutions.

Protocol:

-

Solution Preparation: Prepare a series of dilute solutions of the compound in a non-polar solvent.

-

Measurement of Dielectric Constant and Density: Measure the dielectric constant and density of the pure solvent and each solution.

-

Calculation of Molar Polarization: Calculate the total molar polarization of the solute at infinite dilution.

-

Calculation of Molar Refraction: Determine the molar refraction from the refractive index measurements.

-

Dipole Moment Calculation: The dipole moment is then calculated from the orientation polarization, which is the difference between the total molar polarization and the molar refraction, using the Debye equation.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Conformational equilibrium of trans-1,3-dichlorocyclobutane.

Caption: Experimental workflow for the Guggenheim method.

Conclusion

The dipole moment of trans-1,3-dichlorocyclobutane is a nuanced property governed by its dynamic conformational isomerism. While individual puckered conformers are polar, the rapid ring-flipping at room temperature leads to a time-averaged dipole moment that is close to zero. A definitive, non-zero dipole moment is only expected under conditions where this conformational change is restricted, such as at very low temperatures. Theoretical calculations, supported by experimental data on bond moments and molecular geometry, can provide valuable insights into the electronic structure of the individual conformers. Experimental determination via methods like the Guggenheim protocol remains the gold standard for validating these theoretical models. This understanding is crucial for applications in computational chemistry, drug design, and materials science where molecular polarity plays a key role.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chegg.com [chegg.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. brainly.com [brainly.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Puckered ring conformation of substituted cyclobutane derivatives

An In-depth Technical Guide to the Puckered Ring Conformation of Substituted Cyclobutane (B1203170) Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane moiety, an underrepresented scaffold in medicinal chemistry, offers significant advantages in drug design due to its unique three-dimensional, puckered conformation. This guide provides a detailed exploration of the conformational landscape of cyclobutane and its derivatives. We delve into the fundamental principles of ring strain that govern its non-planar structure, the influence of substituents on conformational preference, and the key experimental and computational methodologies used for its characterization. Quantitative data on puckering parameters and conformational energies are summarized, and detailed experimental protocols are provided to serve as a practical reference for researchers in the field.

Introduction: The Significance of the Cyclobutane Scaffold

While historically less utilized than five- and six-membered rings, the cyclobutane scaffold is gaining prominence in medicinal chemistry. Its inclusion in molecular design can improve metabolic stability, reduce planarity, and provide unique vectors for substituent placement in three-dimensional space.[1] A key characteristic of the cyclobutane ring is its inherent strain energy (approximately 26.3 kcal/mol), which is a consequence of non-ideal bond angles and steric interactions.[2] This strain is not a liability but a defining feature that dictates its geometry. Unlike the planar cyclopropane, cyclobutane adopts a puckered or "butterfly" conformation to mitigate these strains, creating a structurally rigid yet dynamic system that is highly valuable for constraining ligand conformations and exploring novel chemical space.[1][3]

The Conformational Landscape of Unsubstituted Cyclobutane

A planar cyclobutane would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to severe angle strain from its 90° C-C-C bond angles deviating from the ideal sp³ angle of 109.5°.[1] To relieve the torsional strain, the ring puckers, moving one carbon atom out of the plane of the other three. This puckering results in a folded structure with a defined dihedral angle, which reduces the eclipsing interactions between adjacent C-H bonds.[4]

This puckered conformation is not static. The ring undergoes a rapid "ring-flipping" process, interconverting between two equivalent puckered forms through a higher-energy planar transition state. The energy barrier for this inversion is relatively low, making the process rapid at room temperature.

Below is a diagram illustrating the interplay between the different types of strain that determine the final conformation of cyclobutane.

Data Presentation: Conformational Parameters of Unsubstituted Cyclobutane

The precise structural parameters of cyclobutane have been determined through various experimental and computational methods. The table below summarizes key quantitative data.

| Parameter | Experimental Value (Method) | Computational Value (Method) | Reference(s) |

| Puckering Angle (θ) | 20° to 35° (Electron Diffraction) | 29.59° (ab initio) | [5][6][7] |

| Barrier to Inversion | ~518 cm⁻¹ (1.48 kcal/mol) (Raman) | 482 cm⁻¹ (1.38 kcal/mol) (ab initio) | [5][7] |

| C-C Bond Length (r) | 1.552 - 1.568 Å (Electron Diffraction) | 1.554 Å (CCSD(T)) | [5][6][8] |

| C-C-C Bond Angle (β) | ~88° | 88.1° (CCSD(T)) | [8] |

Influence of Substitution on Ring Conformation

The introduction of substituents onto the cyclobutane ring breaks the symmetry of the molecule and influences both the puckering amplitude and the conformational equilibrium. Substituents can occupy two distinct positions:

-

Axial (a): Bonds parallel to the principal axis of symmetry.

-

Equatorial (e): Bonds extending outwards from the "equator" of the ring.

Generally, substituents prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions, which are repulsive interactions between substituents on opposite sides of the ring.[4]

The stereochemical relationship between substituents significantly impacts stability. For 1,3-disubstituted cyclobutanes, the cis isomer is often more stable than the trans isomer. This is because the cis isomer can adopt a diequatorial (e,e) conformation, which is sterically favorable. The trans isomer, however, is forced into an axial-equatorial (a,e) arrangement, which is less stable.[4][9]

Data Presentation: Conformational Free Energy Differences (A-values)

The energy difference between the axial and equatorial conformers for a given substituent can be quantified. The table below presents these values for common substituents on a cyclobutane ring, determined primarily by NMR spectroscopy.

| Substituent (R) | ΔG° (eq-ax) (kcal/mol) | Method | Reference(s) |

| -OH | -1.1 | NMR Spectroscopy | [10] |

| -NH₂ | -1.0 | NMR Spectroscopy | [10] |

| -CH₃ | -1.0 | Theoretical (MM/DFT) | [10] |

| -CH₂OH | -0.2 | NMR Spectroscopy | [10] |

Note: Negative values indicate the equatorial conformer is more stable.

Experimental and Computational Methodologies

A combination of spectroscopic, crystallographic, and computational techniques is essential for a comprehensive understanding of cyclobutane conformation. The general workflow for such an analysis is depicted below.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the solution-state conformation and dynamics of cyclobutane derivatives.

-

Objective: To determine the conformational equilibrium (axial vs. equatorial preference) and puckering dynamics.

-

Methodology:

-

Sample Preparation: Dissolve a purified sample of the cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

Data Acquisition: Acquire high-resolution 1D ¹H NMR and 2D correlation spectra (e.g., COSY, HSQC) at a specific temperature (e.g., 298 K).

-

Spectral Analysis:

-

Assign all proton signals using 2D NMR data.

-

Measure the proton-proton coupling constants (J-couplings). The four-bond coupling constants (⁴JHH) are particularly informative. A large ⁴Jeq-eq (approx. 5 Hz) and a small ⁴Jax-ax (approx. 0 Hz) can be used to distinguish between conformers.[10]

-

Vicinal couplings (³JHH) can also be analyzed using the Karplus relationship, which correlates the coupling constant to the dihedral angle between the protons.

-

-

Equilibrium Calculation: For a molecule in rapid equilibrium between axial and equatorial conformers, the observed coupling constant is a weighted average. The population of each conformer can be calculated, and from this, the free energy difference (ΔG°) can be determined using the equation ΔG° = -RTln(Keq).

-

Variable Temperature (VT) NMR (Optional): Acquire spectra at various temperatures to study the ring-flipping dynamics. At low temperatures, the interconversion may be slowed enough to observe signals from individual conformers.

-

B. Single-Crystal X-ray Crystallography

This technique provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.

-

Objective: To precisely determine bond lengths, bond angles, and the puckering angle of the cyclobutane ring.

-

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map and molecular model.

-

Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns converge.

-

-

Data Analysis: From the final refined structure, extract precise geometric parameters, including all C-C and C-X bond lengths, C-C-C bond angles, and the dihedral (puckering) angle of the cyclobutane ring.[11]

-

C. Computational Modeling

Theoretical calculations provide invaluable insight into the energetics and geometries of different conformers and the transition states that separate them.

-

Objective: To calculate the relative energies of conformers, the barrier to ring inversion, and theoretical geometric parameters.

-

Methodology:

-

Structure Building: Construct an initial 3D model of the cyclobutane derivative using molecular modeling software.

-

Conformational Search (for flexible substituents): Perform a systematic or stochastic conformational search using a low-cost method like molecular mechanics (MM) to identify low-energy starting geometries.

-

Geometry Optimization: Optimize the geometry of the puckered conformers (axial and equatorial, if applicable) and the planar transition state using higher-level quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or ab initio methods (e.g., MP2, CCSD(T)) are commonly used with an appropriate basis set (e.g., 6-31G* or larger).[8][12]

-

Frequency Calculation: Perform a vibrational frequency calculation on all optimized structures. For minima (stable conformers), all calculated frequencies will be real. For a transition state, there will be exactly one imaginary frequency corresponding to the ring inversion motion. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Energy Analysis: The difference in the corrected energies between the conformers gives their relative stability (ΔE or ΔG). The energy difference between the planar transition state and the puckered minimum provides the energy barrier for ring inversion.[12]

-

Conclusion

The puckered conformation of the cyclobutane ring is a critical feature that medicinal chemists and researchers can exploit for rational drug design. Understanding the delicate balance between angle and torsional strain, and how substituents dictate the conformational equilibrium, is paramount. By employing a synergistic approach that combines high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and high-level computational modeling, a comprehensive picture of the structure, stability, and dynamics of substituted cyclobutane derivatives can be achieved. This detailed characterization is essential for leveraging the unique properties of this scaffold to develop next-generation therapeutics with enhanced efficacy and optimized physicochemical properties.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. The Molecular Structure of Cyclobutane [authors.library.caltech.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Analysis of 1,3-Dichlorocyclobutane Isomer Stability

For Immediate Release

Introduction: The Significance of Cyclobutane (B1203170) Moieties and Isomeric Stability

Cyclobutane rings are important structural motifs in medicinal chemistry and materials science. The puckered nature of the cyclobutane ring leads to different spatial arrangements of substituents, resulting in stereoisomers with distinct physical, chemical, and biological properties. Understanding the relative stability of these isomers is crucial for predicting molecular behavior, designing synthetic routes, and developing structure-activity relationships (SAR).

In the case of 1,3-disubstituted cyclobutanes, the key question revolves around the relative stability of the cis and trans isomers. Generally, the cis isomer is favored as it allows both substituents to occupy pseudo-equatorial positions in the puckered ring conformation, thus minimizing steric strain. However, factors such as dipole-dipole interactions can sometimes lead to the trans isomer being more stable.

Conformational Analysis of 1,3-Dichlorocyclobutane

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain. This puckering creates two distinct substituent positions: pseudo-axial and pseudo-equatorial. The ring undergoes a rapid "ring-flipping" process between two equivalent puckered conformations.

For 1,3-dichlorocyclobutane, the conformational preferences of the cis and trans isomers are as follows:

-

cis-1,3-Dichlorocyclobutane: In the cis isomer, both chlorine atoms are on the same side of the ring. In the most stable puckered conformation, both chlorine atoms can occupy pseudo-equatorial positions, which minimizes steric interactions.

-

trans-1,3-Dichlorocyclobutane: In the trans isomer, the chlorine atoms are on opposite sides of the ring. This arrangement necessitates that one chlorine atom occupies a pseudo-equatorial position while the other is in a pseudo-axial position. This leads to greater steric strain compared to the di-equatorial arrangement of the cis isomer.